molecular formula C16H18O6S B12568818 Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate CAS No. 194656-10-5

Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate

Cat. No.: B12568818
CAS No.: 194656-10-5
M. Wt: 338.4 g/mol
InChI Key: JURQTXVNOFHQPM-UHFFFAOYSA-N
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Description

Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenesulfonyl group attached to a hexa-2,4-dienedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate typically involves the reaction of diethyl hexa-2,4-dienedioate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides.

Scientific Research Applications

Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate involves its interaction with molecular targets through its reactive functional groups. The benzenesulfonyl group can participate in various chemical reactions, influencing the compound’s behavior and effects. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-(methylsulfonyl)hexa-2,4-dienedioate
  • Diethyl 3-(ethylsulfonyl)hexa-2,4-dienedioate
  • Diethyl 3-(propylsulfonyl)hexa-2,4-dienedioate

Uniqueness

Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs with different sulfonyl groups. This uniqueness makes it valuable in specific research and industrial applications.

Properties

CAS No.

194656-10-5

Molecular Formula

C16H18O6S

Molecular Weight

338.4 g/mol

IUPAC Name

diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate

InChI

InChI=1S/C16H18O6S/c1-3-21-15(17)11-10-14(12-16(18)22-4-2)23(19,20)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3

InChI Key

JURQTXVNOFHQPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(=CC(=O)OCC)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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